molecular formula C17H12N2 B14659472 2-(1,2-Diphenylethylidene)propanedinitrile CAS No. 42160-38-3

2-(1,2-Diphenylethylidene)propanedinitrile

Cat. No.: B14659472
CAS No.: 42160-38-3
M. Wt: 244.29 g/mol
InChI Key: FMENUZQVPZUDFO-UHFFFAOYSA-N
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Description

2-(1,2-Diphenylethylidene)propanedinitrile is a chemical compound with the molecular formula C17H12N2. It is also known by its IUPAC name, 2-(1,2-diphenylethylidene)malononitrile. This compound is characterized by its solid physical form and a melting point range of 94-96°C . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(1,2-Diphenylethylidene)propanedinitrile typically involves the reaction of benzoin with malononitrile in the presence of a base. The reaction conditions often include refluxing the mixture in ethanol for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

2-(1,2-Diphenylethylidene)propanedinitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,2-Diphenylethylidene)propanedinitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-(1,2-Diphenylethylidene)propanedinitrile exerts its effects involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

2-(1,2-Diphenylethylidene)propanedinitrile can be compared with other similar compounds such as:

Properties

CAS No.

42160-38-3

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(1,2-diphenylethylidene)propanedinitrile

InChI

InChI=1S/C17H12N2/c18-12-16(13-19)17(15-9-5-2-6-10-15)11-14-7-3-1-4-8-14/h1-10H,11H2

InChI Key

FMENUZQVPZUDFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=C(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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